molecular formula C17H25BrN2O2 B1625401 tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate CAS No. 359877-98-8

tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate

Cat. No.: B1625401
CAS No.: 359877-98-8
M. Wt: 369.3 g/mol
InChI Key: VUVQLTINLBNMJM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromobenzylamino group, and a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate typically involves the reaction of 4-(3-bromobenzylamino)piperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.

    Oxidation Reactions: Oxidation of the piperidine ring or other functional groups can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can lead to the formation of different reduced or oxidized products.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the design and synthesis of new drug candidates for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The tert-butyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Comparison: tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate is unique due to the presence of the bromobenzylamino group, which imparts specific reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-[(3-bromophenyl)methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-7-15(8-10-20)19-12-13-5-4-6-14(18)11-13/h4-6,11,15,19H,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVQLTINLBNMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469543
Record name tert-Butyl 4-{[(3-bromophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359877-98-8
Record name tert-Butyl 4-{[(3-bromophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of commercially available tert-butyl 4-oxo-1-piperidine carboxylate (400 mg, 2 mmol) in methanol (1 ml) and 3-bromobenzylamine hydrobromide (222 mg, 1 mmol) in methanol (1 ml) was added acetic acid in methanol (1 M, 1.34 ml) followed by NaCNBH3 in methanol (0.3 M, 4.4 ml). The resulting solution was stirred at room temperature. After 24 h, water (2 ml) was added, and the mixture was stirred for 1 h, before it was concentrated. The resulting oil was redissolved in diethyl ether (20 ml), extracted with HCl (0.1 N, 1×15 ml). The aqueous layer was washed with diethyl ether (10 ml) and treated with 0.2 N NaOH until basic (pH>8), before extracted with dichloromethane (20 ml). The organic layer was dried (Na2SO4), filtered, and concentrated to give tert-butyl 4-((3-bromophenyl)methyl)amino-piperidine carboxylate. Yield: 142 mg. To a solution of tert-butyl 4-((3-bromophenyl)methyl)amino-piperidine carboxylate (50 mg, 0.14 mmol) in dichloromethane (6 ml) was added diisopropylethylamine (0.070 ml, 0.4 mmol) followed by 4-methoxyphenylacetyl chloride (0.055 ml, 0.35 mmol). The reaction mixture was stirred at room temperature. After 18 h, water (2 ml) was added. The mixture was stirred for another 2 h. The mixture was sequentially washed with HCl (0.2 N, 2×15 ml), NaOH (0.2 N, 2×15 ml), and water (10 ml), dried (Na2SO4), filtered and concentrated to give N-((3-bromophenyl)methyl)-N-(1-(tert-butyloxycarbonyl)piperidin-4-yl)-4-methoxyphenylacetamide. The crude product was used without any further purification. N-((3-Bromophenyl)methyl)-N-(1-(tert-butyloxycarbonyl)piperidin-4-yl)-4-methoxyphenylacetamide was dissolved in diethyl ether (2 ml) and HCl (1 ml, 4 M in dioxane) was added. The reaction mixture was stirred at room temperature. After 2.5 h, NaOH (1 ml, 6 N) was added followed by dichloromethane (10 ml). The mixture was extracted with water (2×15 ml), dried (Na2SO4), filtered to give a clear solution. The solution was added on to a column carrying strongly acidic cation exchange resin (0.3 mmol/g resin), which was washed with methanol (3×6 ml), and eluted with 10% NH3 in methanol, and concentrated to give the title compound. Yield: 49 mg; 13C-NMR (CD3OD, rotamers): δ 26.6, 28.2, 40.2, 43.9, 44.0, 51.8, 54.1, 54.6, 113.76, 113.84, 114.1, 114.2, 122.2, 125.0, 125.5, 126.7, 127.1, 129.2, 129.5, 129.7, 129.8, 129.9, 130.0, 130.5, 130.6, 140.8, 141.8, 159.1, 173.3, 173.7.
Quantity
400 mg
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222 mg
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0 (± 1) mol
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reactant
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1 mL
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1 mL
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1.34 mL
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0 (± 1) mol
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4.4 mL
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2 mL
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Synthesis routes and methods II

Procedure details

To a solution of (3-bromophenyl)methanamine (670 mg, 3.6 mmol), tert-butyl 4-oxopiperidine-1-carboxylate (600 mg, 3 mmol) and sodium triacetoxyborohydride (1.27 g, 6 mmol) in 10 mL of dichloromethane was added acetic acid (360 mg, 6 mmol). The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure. The residue was purified by column chromatography (silica gel, eluting with petroleum ether:EtOAc=3:1) to give tert-butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate (0.9 g, 68%) as an oil. 1H NMR (300 MHz, CDCl3) δ 7.48-7.47 (m, 1H), 7.38-7.35 (m, 1H), 7.25-7.17 (m, 2H), 4.10 (brs, 1H), 3.79 (s, 2H), 2.85-2.76 (m, 2H), 2.67-2.61 (m, 1H), 1.87-1.82 (m, 2H), 1.45 (s, 9H), 1.37-1.29 (m, 2H).
Quantity
670 mg
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Reaction Step One
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600 mg
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1.27 g
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reactant
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360 mg
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10 mL
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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